molecular formula C9H18ClNO B2422305 octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride CAS No. 2193067-46-6

octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride

Cat. No.: B2422305
CAS No.: 2193067-46-6
M. Wt: 191.7
InChI Key: PGDZZCRCDMZMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride is a complex chemical compound with a molecular weight of 191.7. It is known for its unique structure, which includes a fused ring system combining a furan ring with a cycloheptane ring. This compound is often used in various scientific research fields due to its distinctive properties.

Properties

IUPAC Name

2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-9-5-3-1-2-4-8(9)11-7-6-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDZZCRCDMZMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(CC1)(CCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cycloheptanone with a suitable amine in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure proper cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as pressure and temperature, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemical Research Applications

1. Organic Synthesis:
Octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride serves as a versatile building block in organic synthesis. Its fused ring structure allows for the development of complex molecules through various reactions, such as cyclization and functionalization. Researchers utilize this compound to create derivatives that can be employed in the synthesis of pharmaceuticals and agrochemicals.

2. Catalysis Studies:
The compound is also investigated for its catalytic properties. Its unique structure may facilitate specific catalytic mechanisms, making it a candidate for studies aimed at improving reaction efficiencies in organic transformations.

Biological Research Applications

1. Biological Activity Investigation:
Research has indicated that this compound exhibits potential biological activities, including interactions with biomolecules. Studies are ongoing to explore its effects on various cellular pathways and its potential role as an inhibitor or activator of specific enzymes .

2. Drug Development:
The compound is being explored for its therapeutic properties. Initial findings suggest that it may have applications in treating certain diseases, leading to further investigations into its pharmacological profiles and mechanisms of action .

Medical Applications

1. Targeted Drug Delivery:
Recent advancements have focused on utilizing this compound in drug delivery systems. Its ability to be conjugated with other active agents allows for the development of targeted therapies that can improve the efficacy and reduce side effects of medications .

2. Antimicrobial Studies:
Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making it a candidate for further exploration in developing new antibiotics or antifungal agents .

Industrial Applications

1. Material Development:
In industrial settings, this compound is utilized in the development of new materials. Its unique chemical properties can enhance the performance of polymers and other materials used in various applications .

2. Chemical Processes:
The compound plays a role in optimizing chemical processes, particularly in the production of fine chemicals and intermediates used in pharmaceuticals and agrochemicals.

Case Studies

Study Focus Findings Reference
Organic SynthesisUtilized as a building block for synthesizing complex organic molecules.
Drug Delivery SystemsInvestigated for conjugation with active agents to enhance targeted drug delivery.
Biological ActivityExhibited potential interactions with biomolecules affecting cellular pathways.
Antimicrobial PropertiesPreliminary studies suggest effectiveness against certain microbial strains.

Mechanism of Action

The mechanism of action of octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A precursor in the synthesis of octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride.

    Furan Derivatives: Compounds with similar furan ring structures.

    Amines: Compounds with similar amine functional groups.

Uniqueness

This compound is unique due to its fused ring system, which imparts distinctive chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds.

Biological Activity

Octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride is a bicyclic amine compound with potential biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H18ClNOC_9H_{18}ClNO. The compound features a bicyclic structure that may contribute to its biological activity.

Pharmacological Activities

Research has indicated that this compound exhibits various pharmacological activities:

  • Antiviral Activity : Studies suggest that this compound may have potential as an antiviral agent. For instance, it has been explored in combination therapies for HIV, demonstrating efficacy in reducing viral load in infected models .
  • Neuroprotective Effects : Preliminary studies indicate that this compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
  • Antioxidant Properties : The compound has shown promise in antioxidant assays, suggesting it can scavenge free radicals and reduce oxidative damage in cellular models .

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged:

  • Modulation of Enzyme Activity : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity and thereby affecting cellular functions.
  • Receptor Interaction : It is hypothesized that this compound could bind to various receptors, impacting neurotransmission and other physiological processes.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antiviral Efficacy : A recent study evaluated the compound's effectiveness against HIV in vitro. Results demonstrated a significant reduction in viral replication when used in combination with other antiviral agents, suggesting a synergistic effect .
  • Neuroprotection in Animal Models : In a rodent model of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntiviralSignificant reduction
NeuroprotectiveImproved cognitive function
AntioxidantScavenging free radicals
Mechanism TypeDescription
Enzyme ModulationInteraction with metabolic enzymes
Receptor BindingPotential binding to neurotransmitter receptors

Q & A

Q. What synthetic methodologies are validated for preparing octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride?

A general approach involves converting the free amine to its hydrochloride salt via reaction with HCl in a polar solvent (e.g., ethanol or water), followed by crystallization to isolate the product . For structurally complex analogs, multi-step routes may include:

  • Reduction : Catalytic hydrogenation or borohydride-mediated reduction of imine intermediates.
  • Amination : Nucleophilic substitution or reductive amination to introduce the amine moiety.
  • Cyclization : Acid- or base-catalyzed ring closure to form the cyclohepta[b]furan scaffold.

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC to avoid over-acidification, which may degrade the furan ring.
  • Optimize crystallization conditions (e.g., solvent polarity, cooling rate) to enhance yield and purity .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical Techniques :

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., DFT) or literature data for stereochemical confirmation .
  • HPLC/MS : Use reverse-phase chromatography with UV detection (λ = 210–260 nm) and mass spectrometry to assess purity (>95%) and detect by-products .
  • Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry of the hydrochloride salt .

Q. Data Interpretation :

  • Discrepancies in molecular weight (e.g., 176.22 g/mol vs. 314.47 g/mol in related compounds) may indicate incomplete salt formation or residual solvents .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this chiral amine hydrochloride?

Methodologies :

  • Chiral Resolution : Use diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrolled hydrogenation of ketone precursors .
  • Enzymatic Methods : Lipase-mediated kinetic resolution of racemic mixtures in organic-aqueous biphasic systems.

Q. Validation :

  • Determine enantiomeric excess (e.e.) via chiral HPLC or polarimetry. For example, GC analysis with chiral columns achieved >98% e.e. in related cyclohepta[b]furan derivatives .

Q. How does the hydrochloride salt form influence solubility and stability under varying pH conditions?

Solubility Profile :

  • Aqueous Systems : High solubility in water (>50 mg/mL at 25°C) due to ionic dissociation.
  • Organic Solvents : Limited solubility in apolar solvents (e.g., hexane); moderate in ethanol or DMSO.

Q. Stability Studies :

  • pH Stability : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) across pH 1–10.
    • Acidic Conditions (pH <3) : Stable due to protonated amine resisting hydrolysis.
    • Alkaline Conditions (pH >8) : Risk of free amine liberation and furan ring oxidation .
  • Light Sensitivity : Store in amber vials under inert gas (N2_2) to prevent photodegradation .

Q. How can researchers resolve contradictions in biological activity data across studies?

Case Example : If one study reports neuroactive effects (e.g., receptor binding) while another shows no activity:

Compound Verification : Re-analyze batch purity via LC-MS to rule out degradation.

Assay Conditions : Compare buffer composition (e.g., ionic strength, co-solvents) that may affect ligand-receptor interactions.

Species Variability : Test across multiple models (e.g., rat vs. human cell lines) to identify species-specific responses .

Q. Statistical Tools :

  • Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., dosage, exposure time) contributing to discrepancies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.